molecular formula C14H16N2O2 B2898200 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 696646-80-7

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2898200
CAS No.: 696646-80-7
M. Wt: 244.294
InChI Key: DJGWVBUFVDQWPI-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative featuring a carbaldehyde group at position 4 and a 4-butoxyphenyl substituent at position 3 of the pyrazole ring. Pyrazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and antioxidant properties, with substituents at positions 3 and 4 significantly influencing activity .

Properties

IUPAC Name

5-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-2-3-8-18-13-6-4-11(5-7-13)14-12(10-17)9-15-16-14/h4-7,9-10H,2-3,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGWVBUFVDQWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=C(C=NN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-butoxyphenylhydrazine with an appropriate aldehyde under acidic or basic conditions. One common method is the condensation reaction between 4-butoxyphenylhydrazine and 4-formylbenzoic acid in the presence of a catalyst such as acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(4-butoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(4-butoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the production of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The butoxyphenyl group can enhance its binding affinity and specificity towards these targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall activity.

Comparison with Similar Compounds

Antimicrobial Activity
Compound (Substituent at Position 3) N1 Substituent MIC (µg/mL) IC50 (DNA Gyrase, µM) Key Findings References
3-(Furan-2-yl) Unsubstituted 1–4 3.19 Most potent antimicrobial activity; superior to Amoxicillin
3-(4-Methoxyphenyl) Unsubstituted 3.51 High DNA gyrase inhibition, exceeding Novobiocin (IC50 = 4.12 µM)
3-(Pyridin-2-yl) Unsubstituted 2–4 4.09 Strong activity against E. coli and S. typhimurium
3-(4-Fluorophenyl) 4-Isopropylbenzyl Superior to ampicillin against P. aeruginosa and B. subtilis

Key Trends :

  • Heterocyclic substituents (e.g., furan, thiophene) enhance antimicrobial potency due to improved membrane penetration and target binding .
  • Electron-donating groups (e.g., methoxy) improve DNA gyrase inhibition, likely by stabilizing enzyme interactions .
Antioxidant and Anti-Inflammatory Activity
Compound (Substituent at Position 3) N1 Substituent Antioxidant Activity Anti-Inflammatory Activity References
3-(4-Methoxyphenyl) Benzoyl High High
3-(4-Hydroxyphenyl) 4-Nitrobenzoyl High High

Key Trends :

  • Electron-donating groups (methoxy, hydroxy) at position 3 enhance radical scavenging and anti-inflammatory effects .
  • N1 benzoyl groups may reduce solubility but improve stability .
Anticancer Activity
Compound (Substituent at Position 3) N1 Substituent Cell Lines Tested (IC50) Key Findings References
3-(Coumarin derivatives) Varied HeLa, MCF7, A549 Significant antiproliferative activity

Key Trends :

  • Bulky substituents (e.g., coumarin) enhance anticancer activity, likely through intercalation or kinase inhibition .
Physicochemical and Spectral Properties
Compound (Substituent at Position 3) Molecular Weight IR Peaks (C=O, C=N) Notable Spectral Features References
3-(4-Butoxyphenyl) ~276.3* ~2760 (C-H aldehyde) Predicted higher lipophilicity due to butoxy chain
3-(4-Methoxyphenyl) 292.3 2816 (OCH3), 1629 (CHO) Distinct methoxy C-H stretch
3-(Furan-2-yl) 162.1 Heterocyclic ring vibrations

Key Trends :

  • Electron-withdrawing groups (e.g., nitro in ’s 4b) reduce aldehyde reactivity, impacting biological activity .

Key Trends :

  • Microwave-assisted synthesis improves yields and reduces reaction time for heterocyclic derivatives .

Biological Activity

3-(4-butoxyphenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has gained attention for its potential biological activities. This compound is characterized by its unique structure, which includes a butoxyphenyl group and a carbaldehyde functional group. Research into its biological activity has explored various aspects, including its anticancer properties, enzyme inhibition, and interactions with cellular pathways.

  • Chemical Formula : C12H14N2O2
  • Molecular Weight : 218.25 g/mol
  • CAS Number : 696646-80-7

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in tumorigenesis, particularly those in the MAPK signaling pathway, which plays a crucial role in cancer cell proliferation and survival .
  • Cellular Signaling Modulation : The compound may influence cellular signaling pathways, potentially leading to apoptosis in cancer cells .

Anticancer Properties

Research indicates that derivatives of pyrazole, including this compound, exhibit significant anticancer activity. For instance:

  • In vitro Studies : Compounds with similar structures have been tested against various cancer cell lines, demonstrating IC50 values indicating their potency as MEK inhibitors. These studies suggest that the compound may be effective in reducing tumor growth by targeting specific molecular pathways .

Case Studies

  • MEK Inhibition Study : A study evaluated the biological activity of several pyrazole derivatives as MEK inhibitors. Among these, compounds structurally related to this compound showed significant inhibitory effects on MEK1 with IC50 values as low as 91 nM .
  • Apoptosis Induction : Another investigation into pyrazole derivatives indicated that certain compounds could induce apoptosis in leukemia cells, hinting at the potential for this compound to exhibit similar effects due to structural similarities .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is beneficial:

Compound NameStructure TypeIC50 (nM)Biological Activity
This compoundPyrazole derivativeTBDPotential anticancer and antimicrobial
N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamidePyrazole derivative91MEK inhibitor; anticancer
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehydePyrazole derivativeTBDAnticancer activity

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